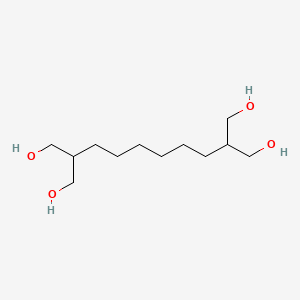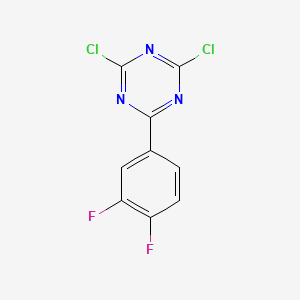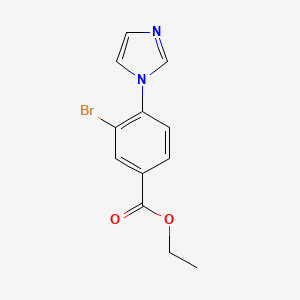
2,6-Ditert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Ditert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one is an organic compound known for its unique structure and properties This compound is characterized by the presence of two tert-butyl groups, a methyl group, and a prop-2-enyl group attached to a cyclohexa-2,5-dien-1-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Ditert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with appropriate aldehydes under specific conditions. For example, a solution of 2,6-di-tert-butylphenol and 4-methoxy benzaldehyde in toluene can be heated in a Dean-Stark apparatus at 145°C with the addition of piperidine as a catalyst. The reaction mixture is then subjected to reflux for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2,6-Ditert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
2,6-Ditert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity is explored for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research into its antioxidant properties and potential therapeutic effects is ongoing.
作用機序
The mechanism by which 2,6-Ditert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound may also interact with enzymes and receptors, modulating their activity and influencing various biological processes .
類似化合物との比較
Similar Compounds
2,6-Ditert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation.
2,6-Ditert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Similar structure but with a hydroxyl group, used in polymer chemistry.
2,6-Ditert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Contains a methoxybenzylidene group, studied for its unique crystal structure.
Uniqueness
2,6-Ditert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one is unique due to the presence of the prop-2-enyl group, which imparts distinct reactivity and potential applications compared to its analogs. This structural variation allows for diverse chemical transformations and exploration in different research fields.
特性
分子式 |
C18H28O |
|---|---|
分子量 |
260.4 g/mol |
IUPAC名 |
2,6-ditert-butyl-4-methyl-4-prop-2-enylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H28O/c1-9-10-18(8)11-13(16(2,3)4)15(19)14(12-18)17(5,6)7/h9,11-12H,1,10H2,2-8H3 |
InChIキー |
MMQFLRHQCHIIPU-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B11714589.png)

![3-(3H-imidazo[4,5-b]pyridin-7-yl)imidazo[4,5-b]pyridin-7-amine](/img/structure/B11714610.png)

![1-[2-(5-bromo-1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B11714623.png)
![2-[4-(dimethylamino)phenyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium](/img/structure/B11714627.png)


![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)

![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)

